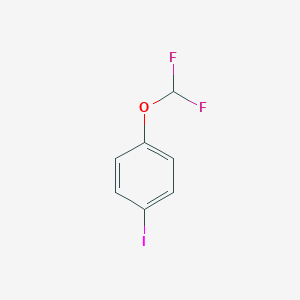

1-(Difluoromethoxy)-4-iodobenzene

Descripción

Prevalence and Impact of Fluorinated Compounds in Modern Chemistry

The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry and materials science. scilit.comacs.org An estimated 20% of all pharmaceuticals contain fluorine, highlighting its importance in drug design. worktribe.comnih.gov

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are central to its impact. nih.govmdpi.comtandfonline.com The substitution of hydrogen with fluorine can influence a molecule's conformation, acidity (pKa), metabolic stability, and how it binds to target proteins. acs.orgtandfonline.comnih.gov Fluorine's high electronegativity creates polarized bonds, which can affect a molecule's interactions and stability. nih.gov Furthermore, the C-F bond is stronger than a C-H bond, which can enhance the metabolic stability of a drug by making it more resistant to breakdown in the body. nih.govmdpi.com This increased stability is a significant advantage in developing more effective pharmaceuticals. nih.gov The introduction of fluorine can also increase a molecule's lipophilicity, or its ability to dissolve in fats and oils, which can improve its absorption and distribution in the body. mdpi.commdpi.com

The modulated properties of fluorinated compounds have led to their use in a wide array of products. In the pharmaceutical industry, numerous top-selling drugs contain fluorine, including treatments for a range of conditions. wikipedia.orgnih.gov Examples include antidepressants like fluoxetine (B1211875) (Prozac) and anti-inflammatory drugs like celecoxib. wikipedia.orgnumberanalytics.com In agriculture, over half of all agrochemicals contain fluorine, which enhances their effectiveness as pesticides and herbicides. wikipedia.orgresearchgate.net The unique properties imparted by fluorine are also leveraged in advanced materials, such as fluoropolymers, refrigerants, and surfactants. wikipedia.org

Importance of the Difluoromethoxy Moiety in Molecular Design

Among the various fluorine-containing functional groups, the difluoromethoxy group (-OCF₂H) has gained significant attention in molecular design, particularly in the development of new drugs. nih.govnih.gov

The difluoromethoxy group is a fascinating substituent that can act as a hydrogen bond donor, which can enhance a molecule's interactions with biological targets. nih.gov It possesses what is known as dynamic lipophilicity, meaning it can adjust its lipophilic character based on its chemical environment. nih.gov This adaptability is due to the relatively free rotation around the O-CF₂H bond. nih.gov The difluoromethyl group (R-CF₂H) is often used to improve the pharmacokinetic properties of drug candidates. acs.org

When compared to the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group offers distinct advantages. While the -OCF₃ group is highly lipophilic and metabolically stable, the -OCF₂H group provides the unique ability to act as a hydrogen bond donor. mdpi.comnih.gov The trifluoromethoxy group, due to steric interactions, tends to orient itself perpendicular to an attached aromatic ring, which can influence binding to a target protein. nih.gov In contrast, the difluoromethoxy group's ability to engage in hydrogen bonding can lead to different and potentially beneficial interactions within a biological system. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNPQVHJUYEJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371765 | |

| Record name | 1-(difluoromethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128140-82-9 | |

| Record name | 1-(Difluoromethoxy)-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128140-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Difluoromethoxy 4 Iodobenzene

Established Synthetic Routes

The synthesis of 1-(Difluoromethoxy)-4-iodobenzene is predominantly achieved through the O-difluoromethylation of 4-iodophenol (B32979). This process involves the generation of difluorocarbene (:CF2), a reactive intermediate that is readily trapped by the phenolate (B1203915) anion of 4-iodophenol. Several classes of reagents have been developed to serve as effective difluorocarbene precursors under various reaction conditions.

Difluoromethylation of Phenols

The most direct route to this compound is the reaction of 4-iodophenol with a reagent capable of generating difluorocarbene. The general mechanism involves the deprotonation of the phenol (B47542) to a more nucleophilic phenoxide by a base. Concurrently, the precursor reagent generates difluorocarbene, which is an electrophilic species. The phenoxide then attacks the difluorocarbene to form a new carbon-oxygen bond, yielding the desired aryl difluoromethyl ether after protonation.

Utilizing Chlorodifluoromethyl Aryl Sulfones as Difluorocarbene Precursors

Similar to their ketone counterparts, chlorodifluoromethyl aryl sulfones (ArSO₂CF₂Cl) are robust difluorocarbene precursors for the O-difluoromethylation of phenols. cas.cn Research comparing the two has found that sulfone-based reagents are generally more efficient than ketone-based ones. cas.cn The mechanism is analogous, involving base-promoted generation of difluorocarbene. However, a significant distinction is the pronounced effect of substituents on the aryl sulfone ring. Electron-withdrawing groups, such as p-chloro or p-nitro, on the phenyl sulfone reagent have been shown to enhance its efficacy, making reagents like p-chlorophenyl chlorodifluoromethyl sulfone particularly powerful for these transformations. cas.cn

| Reagent Type | Typical Base | General Conditions | Key Findings |

|---|---|---|---|

| Chlorodifluoromethyl aryl sulfones (e.g., PhSO₂CF₂Cl) | Potassium Hydroxide (B78521) (KOH) | Aqueous/organic solvent mixture (e.g., CH₃CN/H₂O), 50-80°C | Generally more efficient than ketone precursors. cas.cn Reactivity is significantly influenced by substituents; electron-withdrawing groups on the aryl sulfone enhance performance. cas.cn |

Utilizing Difluoromethyltri(n-butyl)ammonium Chloride as a Difluorocarbene Source

A distinct method for generating difluorocarbene involves the use of difluoromethyltri(n-butyl)ammonium chloride. cas.cn This salt has been demonstrated to be an effective reagent for the O-difluoromethylation of a wide range of phenols under basic conditions. cas.cn A notable advantage of this method is its high efficiency; moderate to excellent yields of the desired difluoromethyl ether can be obtained using only a small excess (e.g., 1.2 equivalents) of the ammonium (B1175870) salt reagent. cas.cn The proposed mechanism involves deprotonation of the ammonium salt by a strong base to generate the difluorocarbene intermediate. cas.cn

| Reagent | Typical Base | General Conditions | Key Findings |

|---|---|---|---|

| Difluoromethyltri(n-butyl)ammonium Chloride | Sodium Hydride (NaH) | Organic solvent | Effective for a broad range of phenols, providing moderate to excellent yields with only a slight excess of the reagent. cas.cn |

Employing Difluoromethyltriflate (HCF₂OTf) and Related Reagents

Difluoromethyltriflate (HCF₂OTf) has emerged as a highly effective reagent for the difluoromethylation of phenols. nih.govberkeley.edu It is an air-stable, non-ozone-depleting liquid that can be prepared on a large scale. nih.gov Reactions using HCF₂OTf are exceptionally fast, often completing within minutes at room temperature in an aqueous solvent, and exhibit broad functional group tolerance. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, support a pathway involving the reaction of the phenolate with difluorocarbene, which is generated from HCF₂OTf and a base like potassium hydroxide, rather than a direct nucleophilic displacement of the triflate group. nih.gov This high reactivity and tolerance for other functional groups make it suitable for one-pot tandem processes. nih.govberkeley.edu

| Reagent | Typical Base | General Conditions | Key Findings |

|---|---|---|---|

| Difluoromethyltriflate (HCF₂OTf) | Potassium Hydroxide (KOH) | Aqueous solvent, room temperature | Fast reaction rates (minutes), broad functional group tolerance, and proceeds via a difluorocarbene intermediate. nih.gov Enables one-pot conversions from other precursors like aryl boronic acids. nih.gov |

Sequential Halogenation and Functionalization of Benzene (B151609) Derivatives

An alternative to the direct difluoromethylation of 4-iodophenol involves multi-step synthetic sequences starting from more basic benzene derivatives. The required precursor, 4-iodophenol, can itself be synthesized through established methods. A common laboratory-scale preparation involves the diazotization of 4-aminophenol (B1666318), followed by a Sandmeyer-type reaction with potassium iodide. wikipedia.orgorgsyn.org An alternative synthesis involves the iodination of salicylic (B10762653) acid followed by decarboxylation. wikipedia.org

Furthermore, advanced one-pot strategies that combine functionalization steps have been developed. For instance, a sequence can begin with an aryl boronic acid, which is oxidized in situ to the corresponding phenol using an oxidant like hydrogen peroxide. nih.gov Without isolation, the intermediate phenol can then be subjected to difluoromethylation using a reagent such as HCF₂OTf, providing the final aryl difluoromethyl ether in a single pot. nih.gov This approach represents a powerful example of sequential functionalization, transforming a boronic acid group into a difluoromethoxy group via a transient hydroxyl intermediate.

Halogenation of Difluoromethoxybenzene Derivatives

One viable synthetic route to this compound is the direct electrophilic halogenation of difluoromethoxybenzene. In this type of electrophilic aromatic substitution, the difluoromethoxy group (-OCF₂H) acts as an ortho-, para-directing group, guiding the incoming electrophile to the positions opposite and adjacent to it on the benzene ring. Due to steric hindrance, the para-substituted product, this compound, is typically the major isomer formed.

The direct iodination of aromatic rings is often challenging because iodine is the least reactive of the halogens, and the reaction can be reversible. libretexts.orgyoutube.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can reduce the iodinated product back to the starting material. youtube.com To overcome this, the reaction is almost always performed in the presence of an oxidizing agent. These agents, such as nitric acid, hydrogen peroxide (H₂O₂), or copper salts, oxidize elemental iodine (I₂) to a more potent electrophilic species, often represented as "I⁺", which can then be attacked by the electron-rich aromatic ring. uobabylon.edu.iqlibretexts.orgyoutube.com

A common and effective method for the iodination of activated aromatic rings, such as alkoxybenzenes, involves the use of iodine in conjunction with hydrogen peroxide. researchgate.net This system provides an efficient, "greener" pathway for producing iodoarenes. The reaction mechanism involves the activation of iodine by the oxidizing agent, followed by the electrophilic attack on the para-position of difluoromethoxybenzene and subsequent deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com

Conversion from Halogenated Benzaldehydes

A more common and highly modular approach to synthesizing this compound begins with a pre-iodinated aromatic precursor, most notably 4-iodophenol. While the outline mentions conversion from halogenated benzaldehydes, this typically proceeds via the corresponding phenol. For instance, 4-iodobenzaldehyde (B108471) could be converted to 4-iodophenol in a multi-step sequence, although direct synthesis or commercial sourcing of 4-iodophenol is more straightforward. 4-iodophenol is readily available commercially and can be synthesized from starting materials like 4-aminophenol via a diazonium salt intermediate. wikipedia.orgchemicalbook.com

The critical step in this pathway is the O-difluoromethylation of 4-iodophenol. This transformation involves the reaction of the phenoxide ion (generated by treating 4-iodophenol with a base) with a reagent that serves as a difluorocarbene (:CF₂) source or an electrophilic difluoromethylating agent. lookchem.comacs.org This method is widely used for the synthesis of aryl difluoromethyl ethers due to its reliability and the accessibility of the phenol starting materials. rsc.org

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound, particularly via the O-difluoromethylation of 4-iodophenol, are highly dependent on the reaction parameters. Key factors that are optimized include the choice of base, solvent, temperature, and reaction time.

Influence of Base (e.g., KOH, NaH)

The selection of a base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which is necessary for the reaction with the difluoromethylating agent. Research has shown that strong bases generally provide better results than weaker ones. sci-hub.se In a study using an S-(difluoromethyl)sulfonium salt as the electrophilic reagent, various bases were screened. sci-hub.se Strong bases like lithium hydroxide (LiOH) and sodium hydride (NaH) were found to be superior to weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) and DBU. sci-hub.se Both LiOH and NaH provided high yields of the desired aryl difluoromethyl ether. sci-hub.se

| Base | Yield (%) | Reference |

|---|---|---|

| LiOH | 80 | sci-hub.se |

| NaH | 73 | sci-hub.se |

| KOH | 71 | sci-hub.se |

| K₂CO₃ | <5 | sci-hub.se |

| Cs₂CO₃ | <5 | sci-hub.se |

Role of Solvent (e.g., Acetonitrile, THF, DMF)

The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Systematic studies have evaluated a range of solvents for the difluoromethylation of phenols. sci-hub.se Arene solvents such as toluene (B28343) and, notably, fluorobenzene (B45895) were found to be highly effective, with fluorobenzene providing the best yield in one study. sci-hub.se Dichloromethane (B109758) (DCM) also proved to be a suitable solvent. In contrast, polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) resulted in significantly lower yields of the desired product. sci-hub.se

| Solvent | Yield (%) | Reference |

|---|---|---|

| Fluorobenzene | 80 | sci-hub.se |

| Chlorobenzene | 76 | sci-hub.se |

| Toluene | 70 | sci-hub.se |

| DCM | 73 | sci-hub.se |

| THF | 32 | sci-hub.se |

| MeCN | 20 | sci-hub.se |

| DMF | 10 | sci-hub.se |

Temperature and Reaction Time Parameters

Temperature and reaction duration are critical parameters to control for achieving optimal conversion and minimizing side reactions. Many modern difluoromethylation procedures are optimized to run at room temperature, offering milder conditions and operational simplicity. lookchem.comrsc.org For instance, the reaction of phenols with an S-(difluoromethyl)sulfonium salt proceeds efficiently at room temperature overnight. sci-hub.se While lower temperatures (0 °C or 10 °C) sometimes lead to diminished yields, a slightly elevated temperature (e.g., 40 °C) can in some cases improve reaction outcomes, particularly in photocatalytic systems. sci-hub.senih.gov Reaction times are typically in the range of 12 to 24 hours to ensure complete conversion. nih.gov

Catalyst Systems and Reagents for Difluoromethoxylation

The introduction of the difluoromethoxy group is accomplished using specialized reagents and, increasingly, advanced catalytic systems. These methods have evolved from requiring harsh conditions to milder, more functional-group-tolerant protocols.

A primary strategy for O-difluoromethylation is the generation of difluorocarbene (:CF₂) in situ, which is then trapped by a phenoxide. lookchem.comnih.gov Historically, reagents like chlorodifluoromethane (B1668795) (Freon 22) were used, but these often required high temperatures, strong bases, and specialized equipment, and many are now recognized as ozone-depleting substances. lookchem.comnih.gov

More contemporary and user-friendly reagents have been developed. These include:

Difluorobromoacetic acid (BrCF₂CO₂H): This commercially available and easy-to-handle solid can serve as a difluorocarbene precursor under visible-light photoredox catalysis. lookchem.comnih.gov In the presence of a photocatalyst like fac-Ir(ppy)₃, it decarboxylates upon irradiation to generate the reactive intermediate under mild, room-temperature conditions. researchgate.netresearchgate.net

S-(Difluoromethyl)sulfonium salts: These are bench-stable, electrophilic difluoromethylating reagents that react directly with phenols in the presence of a base like LiOH or NaH, avoiding the need for a gaseous or unstable carbene precursor. acs.orgsci-hub.se

Zinc(II) bis(difluoromethanesulfinate) (DFMS): This reagent, Zn(SO₂CF₂H)₂, can generate a difluoromethyl radical (•CF₂H) and is effective for the C-H difluoromethylation of certain substrates. nih.gov

The advent of visible-light photoredox catalysis has revolutionized the field, enabling the generation of reactive difluoromethylating species under exceptionally mild conditions. nih.gov Catalysts such as ruthenium (e.g., Ru(bpy)₃²⁺) and iridium (e.g., fac-Ir(ppy)₃) complexes can absorb visible light and initiate single-electron transfer (SET) processes. rsc.orgnih.gov This allows for the formation of difluorocarbene or a difluoromethoxyl radical (•OCF₂H) at room temperature, showing broad functional group tolerance and providing access to complex difluoromethoxylated molecules that were previously difficult to synthesize. nih.govrsc.org

Copper-Catalyzed Approaches (General Difluoromethylation of Phenols)

Copper-catalyzed reactions represent a significant strategy for the formation of carbon-fluorine bonds. While direct copper-catalyzed difluoromethylation of 4-iodophenol to yield this compound is a plausible route, much of the reported research focuses on the broader context of difluoromethylation of phenols or the coupling of difluoromethylating agents with aryl halides.

Recent advancements have highlighted copper's role in mediating or catalyzing difluoromethylation reactions. nih.govresearchgate.net One approach involves the generation of a copper difluorocarbene intermediate, which then reacts with a nucleophile. nih.gov For instance, a copper-catalyzed difluoromethylation of allyl and propargyl electrophiles has been developed using a difluorocarbene precursor. nih.gov This method showcases the potential of copper to facilitate difluoromethylation under mild conditions. nih.gov

Another strategy involves the copper-mediated C-H oxidative difluoromethylation of heteroarenes using trimethylsilyl-difluoromethane (TMSCF₂H). researchgate.net While this applies to C-H bonds, it underscores the utility of copper in activating and transferring the difluoromethyl group. researchgate.net The development of a second-generation process for the drug Roflumilast, which contains an aryl difluoromethyl ether, utilized a copper-catalyzed hydroxylation, pointing to the industrial relevance of copper in synthesizing such motifs. orgsyn.org

Although specific examples detailing the copper-catalyzed difluoromethylation of 4-iodophenol are not extensively documented in the provided context, the general principles of copper-catalyzed O-difluoromethylation of phenols suggest its applicability. Such a reaction would likely involve the formation of a phenolate from 4-iodophenol, which then reacts with a copper-difluoromethyl species.

Non-ODS-Based Difluorocarbene Reagents

Growing environmental concerns have led to the development of difluoromethylation methods that avoid ozone-depleting substances (ODS) like chlorodifluoromethane (Freon 22). nih.gov These modern approaches often rely on the in-situ generation of difluorocarbene (:CF₂) from stable, non-gaseous precursors. cas.cnorgsyn.org

One of the most common and practical non-ODS reagents is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.org This bench-stable solid decomposes upon heating to generate difluorocarbene, which is then trapped by a nucleophile, such as the phenolate of 4-iodophenol. orgsyn.org The reaction is typically carried out in a high-boiling solvent like DMF or diglyme (B29089) at elevated temperatures. orgsyn.orgorgsyn.org The general mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to produce difluorocarbene, which then reacts with the phenolate formed under basic conditions. orgsyn.org This method is advantageous due to the low cost and stability of the reagent. rsc.org

| Starting Phenol | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cesium Carbonate | N/A | 120 °C | High | orgsyn.org |

| α,α,α-trifluoroacetophenone | N/A (with triphenylphosphine) | Diglyme | 130-140 °C | 50-60% (of 2-phenylperfluoropropene) | orgsyn.org |

Another class of non-ODS reagents includes S-(difluoromethyl)sulfonium salts . These compounds serve as electrophilic difluorocarbene precursors under mild conditions. dntb.gov.ua They react with phenols in the presence of a base to afford aryl difluoromethyl ethers in good yields. dntb.gov.ua The reaction is believed to proceed via the generation of difluorocarbene, which is then captured by the phenolate.

Other non-ODS sources for difluorocarbene include 2-chloro-2,2-difluoroacetophenone and (bromodifluoromethyl)trimethylsilane . cas.cnnih.gov The former reacts with various phenols in the presence of a base like potassium hydroxide or potassium carbonate to give aryl difluoromethyl ethers. nih.gov The latter has also been shown to be an effective reagent for the difluoromethylation of phenols. cas.cn

Purification and Isolation Techniques

Following the synthesis, the crude reaction mixture containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts.

Silica Gel Chromatography

Silica gel chromatography is a widely used and effective method for the purification of this compound and related aryl difluoromethyl ethers. uchicago.educore.ac.uknih.gov This technique separates compounds based on their polarity. Silica gel, a polar stationary phase, is packed into a column. The crude product is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. nih.gov

The choice of eluent system is crucial for achieving good separation. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common solvent systems include mixtures of hexane (B92381) (or heptane) and ethyl acetate (B1210297) or dichloromethane (DCM) . uchicago.educommonorganicchemistry.comacs.org The ratio of the solvents is optimized to ensure that the desired compound moves down the column at an appropriate rate, separating it from more polar and less polar impurities. commonorganicchemistry.com

The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. nih.gov Once the desired fractions are collected, the solvent is evaporated to yield the purified this compound. For instance, purification of similar compounds has been achieved using gradients of ethyl acetate in hexane or dichloromethane in hexane. uchicago.eduacs.orgwiley-vch.de

| Compound Type | Eluent System | Reference |

|---|---|---|

| Organic Compounds | Dichloromethane/Hexane | uchicago.eduwiley-vch.de |

| N-ethylated benzothiazoles | Ethyl acetate/Hexane | acs.org |

| Aldehyde | Ether/Pentanes | core.ac.uk |

| Crude Ethyl Acetate Extract | Chloroform/Methanol | nih.gov |

Reactivity and Mechanistic Investigations of 1 Difluoromethoxy 4 Iodobenzene

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(difluoromethoxy)-4-iodobenzene is the primary site of reactivity for numerous transformations, particularly those catalyzed by palladium. The high reactivity of the aryl iodide compared to corresponding aryl bromides or chlorides makes it an excellent substrate for oxidative addition to a palladium(0) center, which is the initial step in many cross-coupling catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic chemistry for the formation of C-C and C-heteroatom bonds. wikipedia.org this compound serves as a competent coupling partner in several of these named reactions.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgyonedalabs.com This reaction is instrumental in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov For this compound, the reaction involves its coupling with various aryl boronic acids in the presence of a palladium catalyst and a base. researchgate.net The reactivity of aryl iodides is high in this coupling, ensuring efficient conversion. frontiersin.org

The general catalytic cycle starts with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Good |

| 3-Thienylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Good to Excellent |

Note: Yields are generalized based on typical Suzuki-Miyaura reactions of aryl iodides.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a reliable method for the synthesis of arylalkynes. This compound readily participates in Sonogashira couplings. nih.govrsc.org

The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center that has already undergone oxidative addition with the aryl iodide. Reductive elimination then yields the coupled product. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Alkyne Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Excellent |

| 1-Hexyne | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Good |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Excellent |

Note: Yields are generalized based on typical Sonogashira reactions of aryl iodides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Aryl iodides are highly reactive substrates for this transformation. researchgate.net The reaction of this compound with primary or secondary amines, or even ammonia (B1221849) equivalents, can be achieved using a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The choice of ligand is crucial and often involves bulky, electron-rich biarylphosphines. libretexts.orgmit.edu The base is required to deprotonate the amine, facilitating its coordination to the palladium center. libretexts.org

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of this compound

| Amine Coupling Partner | Palladium Precatalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Good researchgate.net |

| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | Excellent |

| Benzylamine | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | High nih.gov |

Note: Yields are generalized based on typical Buchwald-Hartwig aminations of aryl iodides.

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. researchgate.netnih.gov The reaction of this compound with various alkenes proceeds in the presence of a palladium catalyst and a base to form a (difluoromethoxy)phenyl-substituted alkene. wikipedia.orgresearchgate.net

The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov

Table 4: Representative Conditions for Heck Reaction of this compound

| Alkene Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Good wikipedia.org |

| n-Butyl acrylate | Pd(dba)₂ | - | K₂CO₃ | NMP | High researchgate.net |

| Cyclohexene | PdCl₂ | P(o-tolyl)₃ | NaOAc | Toluene | Moderate |

Note: Yields are generalized based on typical Heck reactions of aryl iodides.

A more specialized transformation is the palladium-catalyzed fluoro-carbonylation of aryl iodides. This reaction introduces a "fluoro-carbonyl" moiety to synthesize acyl fluorides, which are valuable synthetic intermediates due to their unique reactivity compared to other acyl halides. researcher.lifenih.govresearchgate.netresearchgate.net

Research has shown that aryl iodides can be efficiently converted to acyl fluorides using a palladium catalyst and a suitable fluorine source, often in conjunction with a carbon monoxide source or a CO-free precursor. researcher.lifenature.com One developed method utilizes 2-(difluoromethoxy)-5-nitropyridine (B1423797) as a source for the in-situ generation of formyl fluoride (B91410) under fluoride catalysis. researcher.lifenature.comnitech.ac.jp This approach allows for the synthesis of a wide variety of acyl fluorides in high yields and tolerates a broad range of functional groups. researcher.lifenature.com The resulting 4-(difluoromethoxy)benzoyl fluoride can then be used in subsequent reactions, such as amidation, in a one-pot procedure. researcher.life

Table 5: Conditions for Palladium-Catalyzed Fluoro-carbonylation of this compound

| CO Source | Fluoride Source | Palladium Catalyst | Ligand | Base/Additive | Solvent | Yield |

|---|---|---|---|---|---|---|

| 2-(difluoromethoxy)-5-nitropyridine | CsF | Pd(dba)₂ | Xantphos | - | 1,4-Dioxane | High researcher.lifenature.com |

| CO gas | AgF | [Pd(allyl)Cl]₂ | BrettPhos | - | Toluene | Good |

Note: Yields and conditions are based on published methods for general aryl iodides. researcher.lifenature.com

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a versatile toolkit for the functionalization of aryl halides, including this compound. These methods are often favored due to the lower cost and toxicity of copper compared to other transition metals like palladium.

While specific examples of copper-catalyzed C-N and C-O cross-coupling reactions with this compound are not extensively detailed in the reviewed literature, the principles of Ullmann-type couplings can be applied. These reactions typically involve the coupling of an aryl halide with an amine or an alcohol in the presence of a copper catalyst, often with a ligand and a base.

For instance, copper-catalyzed amination reactions of aryl iodides are well-established. It is expected that this compound would undergo amination with various amines in the presence of a copper catalyst. Similarly, copper-catalyzed etherification reactions with phenols or alcohols would lead to the formation of diaryl ethers or alkyl aryl ethers, respectively. The electronic nature of the difluoromethoxy group, being moderately electron-withdrawing, would likely influence the reactivity of the C-I bond in these transformations. nuph.edu.ua

A related transformation is the copper-catalyzed 1,4-aminohydroxylation of 1,3-dienes, which involves a copper-catalyzed electrophilic amination step. nih.gov This highlights the capability of copper to facilitate C-N bond formation, a principle that extends to the cross-coupling of aryl halides.

Table 1: Plausible Copper-Catalyzed C-X Cross-Coupling Reactions of this compound

| Nucleophile (H-X) | Product | Reaction Type |

|---|---|---|

| R₂NH (Amine) | 4-(Difluoromethoxy)-N,N-dialkylaniline | C-N Cross-Coupling |

| ArOH (Phenol) | 4-(Difluoromethoxy)diphenyl ether | C-O Cross-Coupling |

This table represents plausible reactions based on established copper-catalyzed cross-coupling methodologies.

A novel application of copper catalysis involving aryl iodides is the difluoromethylation of alkyl halides, where the aryl iodide acts as a radical initiator. In this process, an aryl radical is generated from the aryl iodide via a copper-catalyzed process. This aryl radical then abstracts a halogen atom from an alkyl halide to generate an alkyl radical. This alkyl radical can then be trapped by a difluoromethyl source. While this reaction does not directly functionalize the this compound, it showcases an interesting reactivity pattern where the aryl iodide facilitates a separate transformation.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The difluoromethoxy group is considered to be moderately electron-withdrawing. nuph.edu.ua This moderate activation may not be sufficient for facile SNAr reactions with common nucleophiles under standard conditions.

However, SNAr reactions on halogenated aromatic compounds can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netnih.govresearchgate.net For this compound, forcing conditions, such as high temperatures and strong nucleophiles, might be necessary to effect the substitution of the iodine atom. The reaction would proceed through a Meisenheimer-type intermediate, where the negative charge is stabilized by the aromatic ring and the difluoromethoxy group.

Another potential pathway for nucleophilic substitution is the benzyne (B1209423) mechanism, which occurs under very strong basic conditions (e.g., with sodium amide). This mechanism involves the elimination of HX to form a highly reactive benzyne intermediate, followed by the addition of the nucleophile. chemistrysteps.com

Oxidative and Reductive Transformations

The iodine atom in this compound is susceptible to both oxidative and reductive transformations.

Oxidative Transformations: Aryl iodides can be oxidized to hypervalent iodine compounds, such as iodonium (B1229267) salts, iodosylarenes, and iodoxyarenes. baranlab.orgrsc.org For example, oxidation of this compound with an oxidizing agent like peracetic acid or dimethyldioxirane (B1199080) can yield the corresponding iodosyl (B1239551) or iodoxy derivative. These hypervalent iodine compounds are valuable reagents in organic synthesis, capable of acting as oxidants or as electrophilic group transfer reagents.

Reductive Transformations: The carbon-iodine bond can be reduced to a carbon-hydrogen bond. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. This transformation would yield (difluoromethoxy)benzene. nih.govquora.comchemspider.com

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.govrsc.org

Stability and Potential for Further Derivatization

The difluoromethoxy group is generally considered to be chemically robust and stable under a wide range of reaction conditions. nih.gov The strong carbon-fluorine bonds contribute to its stability. It is typically resistant to hydrolysis and cleavage under normal acidic or basic conditions that might cleave a simple ether linkage. quora.com

Despite its general stability, the difluoromethoxy group is not entirely inert. The hydrogen atom of the -OCF₂H group can be abstracted under certain conditions, leading to the formation of a difluoromethoxide radical. This reactivity has been exploited in photocatalytic difluoromethoxylation reactions of arenes. rsc.org

Furthermore, the difluoromethyl group can be considered a "masked nucleophile." Deprotonation of the C-H bond in Ar-CF₂H compounds can generate a nucleophilic Ar-CF₂⁻ species, which can then react with electrophiles. acs.org While this has been demonstrated for difluoromethylarenes, the principle could potentially be extended to difluoromethoxyarenes under suitable conditions, allowing for further derivatization at the difluoromethyl carbon.

Cleavage of the C-O bond in the difluoromethoxy group is generally difficult but may be achieved under harsh reductive conditions or through specific enzymatic pathways. The related trifluoromethoxy group has been shown to be cleaved under certain reductive conditions, and similar reactivity might be anticipated for the difluoromethoxy group.

Behavior as a Halogen Bond Donor (General principles of CF₂X ethers)

The concept of halogen bonding (XB) is analogous to hydrogen bonding, where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis basic site. wiley-vch.de In the notation R–X···Y, R-X is the halogen bond donor, and Y is the acceptor. wiley-vch.de The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. wiley-vch.de

In ethers containing a CF₂X moiety (where X = Cl, Br, or I), the highly electronegative fluorine atoms enhance the electrophilic character of the halogen X, making these compounds effective halogen bond donors. nih.govnih.gov This principle is particularly relevant for this compound. The two fluorine atoms on the methoxy (B1213986) group are strongly electron-withdrawing, which increases the polarization of the C-I bond. This effect intensifies the positive electrostatic potential (σ-hole) on the outer side of the iodine atom, making it a more potent halogen bond donor.

Studies on similar molecules demonstrate that CF₂X groups attached to ethers can form strong, directional halogen bonds. nih.govnih.gov For instance, computational studies on CF₂X-bearing ethers have shown significant complex formation energies, with iodine derivatives exhibiting the strongest interactions. nih.gov The interaction strength is dependent on the distance and the angle of the bond, with the σ-hole angle often being close to the optimal geometry for a strong interaction. nih.gov This capability for forming directional bonds makes such compounds valuable in crystal engineering and the design of supramolecular assemblies.

The table below illustrates the calculated interaction energies for different halogen bond donors in a model ether system, highlighting the superior donor capacity of iodine-containing compounds.

| Halogen Bond Donor Moiety | Interaction Energy (kJ mol⁻¹) | Interaction Distance (Å) |

| CF₂Br | -15.4 | 3.1 |

| CF₂I | -24.0 | 2.9 |

| Table 1: Comparison of calculated complex formation energies for CF₂Br and CF₂I substituted ethers, demonstrating the increased interaction strength of the iodine derivative. nih.gov |

Mechanistic Pathways

The reactions involving this compound can proceed through several complex mechanistic pathways, often involving highly reactive intermediates.

Reactions involving iodo-aromatic compounds frequently proceed via radical intermediates. The carbon-iodine bond can undergo homolytic cleavage, particularly under electrochemical or photochemical conditions, to generate an iodine radical (I•) and an aryl radical. scielo.org.mxresearchgate.net In the case of this compound, this would lead to the formation of a 4-(difluoromethoxy)phenyl radical.

The generation of iodine radicals (I•) has been confirmed experimentally through techniques like electron paramagnetic resonance (EPR) spectroscopy, using radical traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2,2,5,5-tetramethyl-1-pyrroline N-oxide (TMPO). scielo.org.mxresearchgate.net The formation of radical intermediates is a key step in many synthetic transformations, including certain cross-coupling and fluoroalkylation reactions. nih.govconicet.gov.ar For example, the generation of a (phenylthio)difluoromethyl radical from a precursor via single-electron reduction has been shown to react with olefins to form adducts. beilstein-journals.org The presence of radical scavengers like TEMPO can inhibit these reactions, providing further evidence for the involvement of radical species.

Difluorocarbene (:CF₂) is a key reactive intermediate in many difluoromethylation reactions. cas.cn It is a moderately electrophilic species that can react with various nucleophiles, including phenols and alcohols, to form difluoromethyl ethers. cas.cncas.cn One common method for generating difluorocarbene is the thermal decarboxylation of reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻). cas.cnrsc.org

In the context of O-difluoromethylation, a phenol (B47542) or alcohol is typically deprotonated by a base to form a more nucleophilic phenoxide or alkoxide. This nucleophile then traps the in situ-generated difluorocarbene. cas.cn The reaction is generally fast, and the reaction of difluorocarbene with the nucleophile is often more rapid than its reaction with the base used for activation. cas.cn While this compound itself is a product of O-difluoromethylation rather than a precursor for difluorocarbene, understanding this pathway is crucial for its synthesis. For example, the synthesis of a related compound, methyl 4-hydroxy-3-iodobenzoate, was achieved on a large scale through O-difluoromethylation using sodium chlorodifluoroacetate, which generates difluorocarbene at high temperatures. cas.cn

The general mechanism involves the following steps:

Generation of difluorocarbene from a suitable precursor.

Activation of the hydroxyl group (e.g., a phenol) to form a nucleophile.

Nucleophilic attack on the difluorocarbene to form an intermediate.

Protonation to yield the final O-difluoromethylated product.

| Difluorocarbene Source | Typical Reaction Conditions | Application |

| ClCF₂CO₂Na | High temperature | O-Difluoromethylation of phenols cas.cn |

| Ph₃P⁺CF₂CO₂⁻ | Base-free, thermal | Difluoromethylation of N, O, S nucleophiles rsc.org |

| PDFA | Heat (60°C), base-free | O-Difluoromethylation of 1,3-diones cas.cn |

| Table 2: Examples of difluorocarbene precursors and their application in O-difluoromethylation reactions. cas.cncas.cnrsc.org |

In reactions like O-difluoromethylation, the electronic nature of the substituent on the phenol starting material is critical. Electron-withdrawing groups can decrease the nucleophilicity of the phenolic oxygen, potentially lowering the reaction rate and yield. Conversely, electron-donating groups would enhance nucleophilicity. In the synthesis of methyl 4-hydroxy-3-iodobenzoate, the presence of the iodo and methoxycarbonyl substituents, both of which are electron-withdrawing, necessitates harsh reaction conditions (high temperature) to achieve O-difluoromethylation. cas.cn

In radical reactions, substituents can affect the stability of the aryl radical intermediate. The specific electronic properties of the 4-(difluoromethoxy)phenyl radical would influence its reactivity in subsequent propagation steps.

During the synthesis or subsequent reactions of this compound, competing pathways can arise, particularly in halogenation reactions. The direct iodination of difluoromethoxybenzene could potentially lead to a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the difluoromethoxy group. The formation of the desired para-isomer, this compound, is favored due to steric hindrance at the ortho-positions.

In reactions where the iodine atom is intended to be replaced, for example in cross-coupling reactions, side reactions can occur. If radical mechanisms are involved, the highly reactive aryl radical could participate in undesired pathways, such as abstracting a hydrogen atom from the solvent or dimerizing. In electrophilic aromatic substitution reactions on this compound, the incoming electrophile could substitute at the positions ortho to the -OCF₂H group, competing with any reaction at the C-I bond. The directing effects of both the -OCF₂H and iodo groups would govern the regioselectivity of such a transformation.

Applications in Advanced Organic Synthesis

As a Versatile Building Block

1-(Difluoromethoxy)-4-iodobenzene is a highly versatile building block in modern organic synthesis, primarily due to the presence of the reactive carbon-iodine bond, which allows for a wide range of chemical transformations. This enables its use in the construction of intricate organic molecules and as a precursor for other valuable organofluorine compounds.

The iodo-substituent in this compound provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex organic scaffolds. For instance, in the synthesis of novel pharmaceutical agents, the 4-(difluoromethoxy)phenyl motif can be readily coupled with diverse organic fragments, including heterocyclic systems, aliphatic chains, and other aromatic rings. This approach allows for the systematic exploration of the chemical space around a core structure, facilitating the optimization of its pharmacological profile.

The utility of aryl halides, such as this compound, extends to their conversion into other functional groups, which can then be further elaborated. nih.gov This stepwise approach is crucial for the multi-step synthesis of complex natural products and their analogs. The difluoromethoxy group often remains intact throughout these synthetic sequences, highlighting its stability under various reaction conditions.

The development of methods for the synthesis of highly functionalized aryl gem-difluoroalkyl ethers further underscores the importance of building blocks like this compound. beilstein-journals.org These methods often involve the reaction of phenols with suitable difluoroalkylating agents, but the use of pre-functionalized aromatic rings provides an alternative and often more efficient route to complex target molecules. beilstein-journals.org

This compound is not only a source of the difluoromethoxyaryl group but also serves as a starting material for the synthesis of other, more complex organofluorine compounds. numberanalytics.com The field of organofluorine chemistry is continuously expanding, with a constant demand for new and efficient synthetic methodologies. researchgate.net

The carbon-iodine bond can be transformed into a variety of other functional groups, which can then be subjected to fluorination reactions. For example, the iodo group can be converted to a boronic acid or ester, which can then participate in coupling reactions with fluorinated partners. Alternatively, the aromatic ring itself can be further functionalized with fluorine-containing substituents.

The synthesis of organofluorine compounds can be challenging due to the unique reactivity of fluorine. numberanalytics.com However, the use of well-defined building blocks like this compound can simplify the synthetic process and provide reliable access to a wide range of fluorinated molecules.

Introduction of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy group is a key application of this compound and related reagents. This can be achieved through the synthesis of aryl difluoromethyl ethers or via late-stage functionalization strategies.

While this compound is itself an aryl difluoromethyl ether, its synthesis and the synthesis of related compounds are of significant interest. uni.edu The development of new reagents and methods for the difluoromethylation of phenols is an active area of research. nih.gov These methods often aim to overcome the limitations of traditional approaches, such as the use of ozone-depleting substances. nih.gov

The insights gained from the synthesis of simple aryl difluoromethyl ethers can be applied to the development of more general and efficient methods for the introduction of the difluoromethoxy group into a variety of substrates.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. rsc.orgnih.gov This approach allows for the rapid generation of analogs with improved properties without the need for de novo synthesis. nih.gov

This compound is an ideal reagent for LSF through transition metal-catalyzed cross-coupling reactions. The iodine atom allows for the selective introduction of the 4-(difluoromethoxy)phenyl group into a complex substrate that contains a suitable coupling partner, such as a boronic acid or a terminal alkyne. This strategy has been successfully employed in the optimization of lead compounds in medicinal chemistry programs.

Recent advances in late-stage difluoromethylation have focused on the development of new reagents and methods for the direct introduction of the -OCF2H group. rsc.org These methods often utilize radical-based or metal-catalyzed processes to achieve high levels of selectivity and functional group tolerance. rsc.org

Tandem Processes and One-Pot Transformations

Tandem processes and one-pot transformations are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification procedures. This compound can be effectively utilized in such processes.

For example, a tandem reaction could involve an initial cross-coupling reaction at the iodo-position, followed by an intramolecular cyclization or another transformation to rapidly build molecular complexity. The development of one-pot protocols for the conversion of aryl halides to other functionalized products highlights the potential for integrating this compound into these efficient synthetic workflows. nih.gov

The use of bifunctional catalysts can also facilitate tandem reactions involving substrates like this compound. nih.gov For instance, a catalyst could first activate the carbon-iodine bond for a coupling reaction and then promote a subsequent transformation in the same pot. The development of such catalytic systems is a key area of research in modern organic synthesis.

Role in Medicinal Chemistry and Pharmaceutical Development

Pharmaceutical Intermediates and Building Blocks

1-(Difluoromethoxy)-4-iodobenzene is a readily available chemical intermediate, valued for its dual functionality. The presence of the iodine atom on the phenyl ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions include the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Such transformations are pivotal in the pharmaceutical industry for the efficient synthesis of drug candidates.

The difluoromethoxy group, on the other hand, imparts desirable properties to the resulting molecules. It is a lipophilic moiety that can enhance a drug's ability to cross cellular membranes, a critical factor for reaching its biological target. Furthermore, the strong carbon-fluorine bonds within the difluoromethoxy group contribute to increased metabolic stability, prolonging the drug's half-life in the body.

The versatility of this compound as a building block is highlighted by its use in the synthesis of various scaffolds for drug discovery. For instance, it can be used to introduce the 4-(difluoromethoxy)phenyl moiety into different molecular frameworks, enabling chemists to fine-tune the properties of lead compounds.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Halides like this compound

| Reaction Name | Reactants | Product | Significance in Drug Discovery |

| Suzuki-Miyaura Coupling | Aryl halide (e.g., this compound), Organoboron compound | Biaryl compound | Formation of carbon-carbon bonds to create complex molecular skeletons. nih.gov |

| Sonogashira Coupling | Aryl halide (e.g., this compound), Terminal alkyne | Aryl-alkyne | Introduction of alkynyl groups, which are present in many biologically active compounds. researchgate.netrsc.orgresearchgate.net |

| Buchwald-Hartwig Amination | Aryl halide (e.g., this compound), Amine | Aryl amine | Formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals. nih.govrsc.orgresearchgate.netnih.govresearchgate.net |

Synthesis of Biologically Active Molecules

The true value of this compound is realized in its application to synthesize molecules with potential therapeutic applications. Its ability to participate in a variety of chemical reactions allows for the creation of diverse molecular architectures.

Derivatives with Potential Therapeutic Properties

Research has demonstrated that the 4-(difluoromethoxy)phenyl motif, introduced via this compound, is a key feature in a number of biologically active compounds. For example, derivatives containing this moiety have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. The difluoromethoxy group in these derivatives often contributes to improved potency and a more favorable pharmacokinetic profile.

Incorporating the Scaffold into Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a large percentage of approved drugs featuring a heterocyclic core. This compound is a valuable tool for the synthesis of such compounds. Through reactions like the Suzuki-Miyaura coupling, the 4-(difluoromethoxy)phenyl group can be attached to a pre-existing heterocyclic ring system.

A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines. This class of heterocyclic compounds has been identified as a promising scaffold for the development of potent and selective kinase inhibitors, particularly for Pim-1 kinase, a target in oncology. nih.govnih.govmdpi.combyu.edudoaj.org The synthesis of these inhibitors can involve the coupling of a boronic acid derivative of a pyrazolo[1,5-a]pyrimidine (B1248293) with an aryl halide like this compound. The resulting compounds, bearing the 4-(difluoromethoxy)phenyl substituent, have shown significant inhibitory activity against cancer cell lines. byu.edu

Design of New Therapeutic Agents

The unique properties of the difluoromethoxy group make it a highly desirable feature in the design of new drugs. Its influence on key drug-like properties is a major driver for the use of this compound in pharmaceutical research.

Impact of Fluorine on Bioavailability and Metabolic Stability

The introduction of fluorine into a drug molecule can have a profound impact on its behavior in the body. The difluoromethoxy group, in particular, is known to enhance metabolic stability. The high strength of the carbon-fluorine bond makes this group resistant to enzymatic degradation, which can lead to a longer duration of action for the drug.

Furthermore, the lipophilicity of the difluoromethoxy group can improve a drug's bioavailability by facilitating its absorption and distribution throughout the body. This is a critical consideration in drug design, as a compound must be able to reach its target in sufficient concentrations to exert its therapeutic effect.

Derivatives for Cancer Research (Related examples for context)

The quest for novel and effective cancer treatments is a major focus of pharmaceutical research. Kinase inhibitors have emerged as a particularly successful class of anti-cancer drugs, and the difluoromethoxy group has been incorporated into many such compounds. For instance, inhibitors of Tropomyosin receptor kinases (TRKs) are a promising class of therapeutics for cancers harboring NTRK gene fusions. nih.gov The synthesis of these complex molecules often relies on building blocks similar to this compound to introduce fluorinated moieties that enhance their drug-like properties.

Another area of interest is the development of inhibitors for Activated Cdc42-associated kinase 1 (ACK1), which has been implicated in the progression of prostate cancer. nih.gov The design of potent and selective ACK1 inhibitors may involve the use of fluorinated building blocks to optimize their binding affinity and pharmacokinetic parameters. While direct synthesis from this compound may not be explicitly documented in all cases, the principles of using such fluorinated aryl iodides are central to the synthetic strategies employed in this field.

Late-Stage Modification of Pharmaceutical Agents

The strategy of late-stage functionalization (LSF) is a powerful paradigm in medicinal chemistry that focuses on introducing chemical modifications at the final stages of a synthetic sequence. This approach allows for the rapid diversification of complex molecules, such as clinical drug candidates and bioactive natural products, without the need for complete de novo synthesis for each new analogue. nih.govscispace.com By modifying a lead compound directly, researchers can efficiently explore the structure-activity relationship (SAR) and optimize various pharmaceutical properties. nih.gov The introduction of fluorine-containing groups is a particularly valuable LSF strategy, as fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov

This compound serves as a key reagent in this context, providing a source of the difluoromethoxy (-OCF₂H) group. This group is of high interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functionalities like hydroxyl or thiol groups. The presence of the iodo-substituent on the benzene (B151609) ring makes this compound an ideal partner for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

Detailed research has demonstrated the utility of aryl halides, such as this compound, in these coupling reactions. The reactivity of the carbon-iodine bond facilitates reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are widely used to connect an aryl group to various molecular scaffolds. nih.govcas.cn For instance, the cross-coupling of an aryl iodide with a suitable partner, such as a boronic acid or a terminal alkyne, on a drug molecule allows for the direct installation of the 4-(difluoromethoxy)phenyl moiety. This modification can be used to block sites of metabolic degradation or to introduce new interactions with a biological target.

While direct examples of coupling this compound with specific, named pharmaceutical agents in late-stage functionalization studies are not readily found in broad literature surveys, the established reactivity of iodoarenes in cross-coupling reactions provides a strong basis for its application. The general success of these methods with complex, functionalized molecules underpins the potential of this compound as a valuable tool for medicinal chemists. The table below illustrates the types of cross-coupling reactions for which this reagent is suitable, based on the well-documented reactivity of aryl iodides in pharmaceutical synthesis.

| Coupling Reaction | Reactant on Drug Scaffold | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) and base | C-C bond |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, and base | C-C triple bond |

| Buchwald-Hartwig | Amine or amide | Pd catalyst and ligand (e.g., BINAP) | C-N bond |

| Heck | Alkene | Pd catalyst and base | C-C double bond |

This table represents the potential applications of this compound in late-stage functionalization based on established cross-coupling methodologies.

The continued development of more robust and versatile catalytic systems is expected to further expand the applicability of reagents like this compound in the late-stage modification of increasingly complex drug molecules.

Advanced Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural characterization of 1-(difluoromethoxy)-4-iodobenzene and for gaining insights into reaction dynamics.

Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the molecular structure of this compound. The aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing nature of the iodo and difluoromethoxy groups. The difluoromethoxy group itself presents a unique triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

While specific ¹H NMR data for deuterium (B1214612) incorporation studies on this compound are not extensively reported in publicly available literature, the principles of such studies are well-established. By employing deuterated reagents or solvents, the position and extent of deuterium incorporation can be precisely determined by analyzing the changes in the ¹H NMR spectrum, such as the disappearance or modification of specific proton signals. This provides invaluable information about reaction intermediates and transition states.

Table 1: Representative ¹H NMR Data for Related Aryl Iodides

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 1-Fluoro-4-iodobenzene | CDCl₃ | 7.59 (d), 6.81 (t) |

| Iodobenzene | CCl₄ | 7.64 (d), 7.25 (t), 7.03 (t) |

This table illustrates typical chemical shift ranges for protons on an iodinated benzene (B151609) ring. The exact values for this compound would be influenced by the difluoromethoxy substituent.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for studying fluorinated molecules like this compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range. The chemical shift of the difluoromethoxy group provides direct information about its electronic environment.

¹⁹F NMR is particularly well-suited for reaction monitoring. The disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of new signals corresponding to fluorinated products or intermediates can be quantitatively tracked over time. This allows for the determination of reaction kinetics and the identification of transient species, which are crucial for mechanistic elucidation. For instance, in cross-coupling reactions, changes in the ¹⁹F chemical shift can indicate the formation of organometallic intermediates.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for identifying its reaction products and byproducts.

Electron Ionization Mass Spectrometry (EI-MS) is a classic method for determining the molecular weight of volatile and thermally stable compounds. In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak ([M]⁺) directly corresponds to the molecular weight of the compound. For this compound, the expected molecular ion would be observed at m/z 270.02. The fragmentation pattern can also provide structural information, although it can be complex.

Table 2: Molecular Weight Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₅F₂IO | 270.02 |

| 1-Fluoro-4-iodobenzene | C₆H₄FI | 222.00 |

| 1-Iodo-4-(trifluoromethyl)benzene | C₇H₄F₃I | 272.01 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds, and it is often coupled with high-resolution mass analyzers. ESI-MS allows for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. In mechanistic studies, ESI-MS can be used to detect and characterize reaction intermediates, including charged species that may not be observable by other techniques.

Chromatographic Methods for Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound, as they allow for the separation and quantification of the starting material, products, and any byproducts. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed. By taking aliquots from a reaction mixture at different time points and analyzing them chromatographically, a reaction profile can be constructed. This data is invaluable for calculating reaction rates, yields, and for optimizing reaction conditions. The choice between GC and HPLC depends on the volatility and thermal stability of the compounds being analyzed. For the relatively volatile this compound and many of its likely products, GC is often a suitable choice.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound. bridgewater.edu This technique allows for the quantitative analysis of reactants, intermediates, and products over time, providing crucial data for kinetic studies and reaction optimization. rsc.org

In a typical application, such as a Suzuki cross-coupling reaction, aliquots are taken from the reaction mixture at specific time intervals. These samples are then analyzed by HPLC to determine the concentration of this compound and the corresponding coupled product. rsc.org The choice of stationary phase, mobile phase, and detector wavelength is critical for achieving good separation and accurate quantification. bridgewater.edu For instance, a stereospecific column might be used when chiral products are expected. bridgewater.edu

The data obtained from HPLC analysis can be used to plot concentration versus time profiles, from which reaction rates and kinetic parameters, such as the activation energy, can be determined. bridgewater.edu This information is vital for understanding the reaction mechanism and identifying rate-limiting steps. Automated kinetic profiling systems that integrate liquid handling robots with HPLC instruments can further enhance the efficiency and accuracy of these studies, enabling high-throughput screening of reaction conditions. rsc.org

Table 1: Illustrative HPLC Parameters for Reaction Monitoring

| Parameter | Value/Description | Purpose |

| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | Separation of nonpolar to moderately polar analytes. |

| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times and peak shapes. |

| Detector | UV-Vis at 258 nm | Detection of aromatic compounds like the benzene ring in the analyte. bridgewater.edu |

| Column Temp. | 35-40 °C | To ensure reproducibility and control reaction kinetics if necessary. bridgewater.edu |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This table represents a typical set of starting parameters for developing an HPLC method for reactions involving this compound and may require optimization based on the specific reaction being studied.

Theoretical and Computational Chemistry

Theoretical and computational methods provide deep insights into the electronic structure, reaction pathways, and non-covalent interactions of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netescholarship.org For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures and energies of reactants, transition states, intermediates, and products. sumitomo-chem.co.jpresearchgate.net This allows for the determination of activation barriers and reaction thermodynamics, which are key to understanding reaction feasibility and selectivity. sumitomo-chem.co.jpresearchgate.net

DFT studies can investigate various reaction types, such as metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. sumitomo-chem.co.jpresearchgate.net By modeling the step-by-step transformation, researchers can gain a detailed picture of bond-breaking and bond-forming events. For example, in a palladium-catalyzed reaction, DFT can help to understand the oxidative addition, transmetalation, and reductive elimination steps. sumitomo-chem.co.jp The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental observations. researchgate.netlongdom.org

Table 2: Representative DFT Calculation Parameters for Mechanistic Studies

| Parameter | Method/Basis Set | Application |

| Geometry Optimization | B3LYP/6-31G | Determination of minimum energy structures of reactants and products. longdom.org |

| Transition State Search | QST2/QST3 or Berny algorithm | Locating the saddle points on the potential energy surface corresponding to transition states. |

| Frequency Calculation | B3LYP/6-31G | To confirm optimized structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies. |

| Energy Calculation | M06-2X/6-311++G(d,p) | To obtain more accurate single-point energies for the optimized geometries. researchgate.net |

| Solvation Model | PCM or SMD | To account for the effect of the solvent on the reaction energetics. researchgate.net |

The specific functionals and basis sets are chosen based on the system under study and the desired accuracy of the results.

Computational Studies on Halogen Bonding Interactions

The iodine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the C-I bond axis. digitellinc.comnih.gov Halogen bonding is a highly directional, non-covalent interaction that plays a significant role in supramolecular chemistry, crystal engineering, and drug design. digitellinc.comnih.gov

Computational studies, often employing high-level ab initio or DFT methods, are crucial for characterizing and quantifying these interactions. researchgate.net These studies can predict the strength and geometry of halogen bonds between this compound and various halogen bond acceptors (Lewis bases). acs.orgnih.gov The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the aromatic ring. nih.gov The difluoromethoxy group, being electron-withdrawing, is expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capability.

Recent computational work on related CF₂X-containing ethers has quantified the energetics of such interactions. For instance, the complex formation energy for an analogous iodine-containing ether (13e) was calculated to be -24.0 kJ mol⁻¹ at an interaction distance of 2.9 Å, which is significantly stronger than its bromine and chlorine counterparts. acs.orgnih.gov These findings underscore the importance of the iodine atom in forming strong halogen bonds. acs.orgnih.gov Symmetry-adapted perturbation theory (SAPT) analyses can further decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, revealing that both electrostatics and dispersion are key contributors to halogen bonding. researchgate.net

Table 3: Calculated Halogen Bond Interaction Energies for CF₂X Ethers

| Halogen (X) | Interaction Energy (kJ mol⁻¹) | Interaction Distance (Å) |

| Cl | -10.4 | 3.3 |

| Br | -15.4 | 3.1 |

| I | -24.0 | 2.9 |

Data adapted from studies on analogous CF₂X ether systems. acs.orgnih.gov

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Methods

The chemical industry is increasingly shifting towards greener and more sustainable practices. For the synthesis of 1-(difluoromethoxy)-4-iodobenzene and its derivatives, this translates to the development of methods that operate under milder conditions and utilize less hazardous materials.

Catalysis under Mild Conditions

Future research will likely focus on developing catalytic systems that enable the synthesis of this compound and related aryl difluoromethyl ethers under mild conditions, such as at room temperature and in aqueous media. While traditional methods for difluoromethylation often require harsh conditions, emerging techniques offer more sustainable alternatives.

One promising approach is the use of visible light photoredox catalysis . This method can generate difluorocarbene intermediates under mild conditions, avoiding the need for high temperatures or strong bases. Another avenue of exploration is mechanochemical synthesis . Ball milling techniques have been shown to facilitate the difluoromethylation of alcohols at room temperature in the absence of solvents, a strategy that could potentially be adapted for the synthesis of aryl difluoromethyl ethers. chinesechemsoc.org